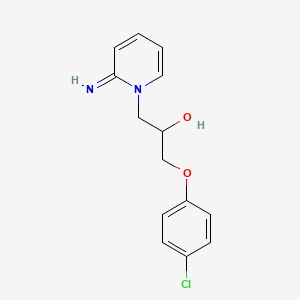
1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol is a synthetic organic compound that features a chlorophenoxy group, an iminopyridinyl group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Introduction of the Iminopyridinyl Group: The intermediate is then reacted with a pyridine derivative under conditions that promote the formation of the imine bond.
Final Assembly: The resulting compound is then subjected to conditions that allow for the formation of the propanol backbone, often involving reduction or substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group can yield ketones, while reduction of the imine group can yield amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenoxy)-3-(2-aminopyridin-1-yl)propan-2-ol: Similar structure but with an amine group instead of an imine.
1-(4-Bromophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
1-(4-Chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
83497-86-3 |
|---|---|
Formule moléculaire |
C14H15ClN2O2 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-3-(2-iminopyridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-4-6-13(7-5-11)19-10-12(18)9-17-8-2-1-3-14(17)16/h1-8,12,16,18H,9-10H2 |
Clé InChI |
HIMWLGQWDZMNDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)N(C=C1)CC(COC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















